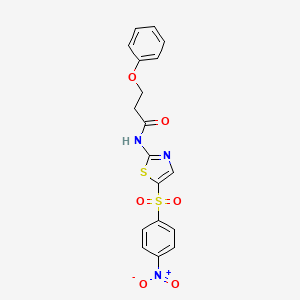
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-3-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-3-phenoxypropanamide, commonly known as Compound A, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-3-phenoxypropanamide involves the reaction of 2-amino-4-nitrophenol with thionyl chloride to form 4-nitrophenyl chloroformate. This intermediate is then reacted with 2-aminothiazole to form 5-((4-nitrophenyl)sulfonyl)thiazol-2-amine. The final step involves the reaction of this intermediate with 3-phenoxypropionyl chloride to form the desired product.
Starting Materials
2-amino-4-nitrophenol, thionyl chloride, 2-aminothiazole, 3-phenoxypropionyl chloride
Reaction
Step 1: 2-amino-4-nitrophenol is reacted with thionyl chloride to form 4-nitrophenyl chloroformate., Step 2: 4-nitrophenyl chloroformate is reacted with 2-aminothiazole to form 5-((4-nitrophenyl)sulfonyl)thiazol-2-amine., Step 3: 5-((4-nitrophenyl)sulfonyl)thiazol-2-amine is reacted with 3-phenoxypropionyl chloride to form N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-3-phenoxypropanamide.
Mecanismo De Acción
Compound A exerts its therapeutic effects by modulating various cellular signaling pathways. It inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. It also inhibits the activity of STAT3, a transcription factor that plays a crucial role in inflammation and cancer. Additionally, Compound A inhibits the activity of Akt, a protein kinase that regulates cell survival and proliferation.
Efectos Bioquímicos Y Fisiológicos
Compound A has been shown to exhibit anti-inflammatory and anti-cancer properties by reducing the levels of pro-inflammatory cytokines and inhibiting the growth and proliferation of cancer cells. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Compound A in lab experiments is its specificity towards the targeted signaling pathways. It has also been found to have low toxicity and high bioavailability. However, one of the limitations of using Compound A is its relatively high cost compared to other compounds.
Direcciones Futuras
There are several future directions for the research on Compound A. One of the potential areas of research is its application in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of research is its combination with other compounds to enhance its therapeutic effects. Additionally, further studies are needed to investigate the long-term effects and safety of Compound A.
In conclusion, Compound A is a promising chemical compound that has potential therapeutic applications in various diseases. Its specificity towards the targeted signaling pathways, low toxicity, and high bioavailability make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and long-term safety.
Aplicaciones Científicas De Investigación
Compound A has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that Compound A exhibits anti-inflammatory and anti-cancer properties by inhibiting various signaling pathways, such as NF-κB, STAT3, and Akt. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6S2/c22-16(10-11-27-14-4-2-1-3-5-14)20-18-19-12-17(28-18)29(25,26)15-8-6-13(7-9-15)21(23)24/h1-9,12H,10-11H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJOTWRMNNLQHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-3-phenoxypropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

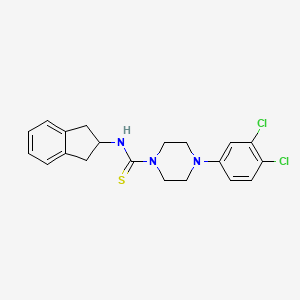
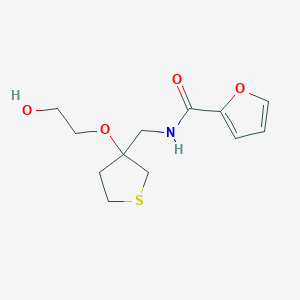
![3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2914278.png)
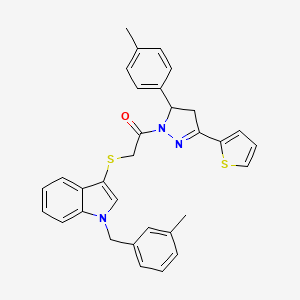
![(4-Bromophenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2914285.png)
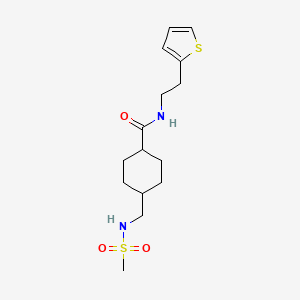
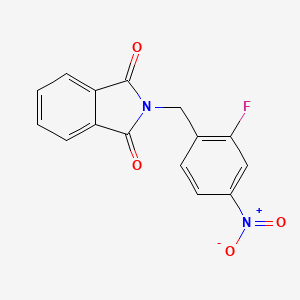
![(4-fluorophenyl)[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanol](/img/structure/B2914290.png)
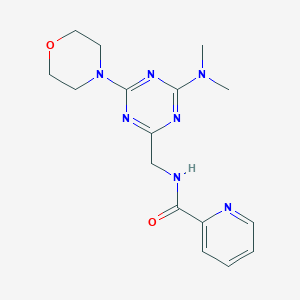
![4,6-Dimethyl-2-[(4-phenyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2914294.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2914295.png)
![1-(1,2,5-Thiadiazol-3-yl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine](/img/structure/B2914296.png)
![2-(2-(Diethylamino)ethyl)-7-methyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2914297.png)
![N-(3-methoxyphenyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2914299.png)